molecular formula C11H19NO3S B2431908 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 790232-10-9

2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B2431908
CAS No.: 790232-10-9
M. Wt: 245.34
InChI Key: OBHLBCSJXQBZAK-UHFFFAOYSA-N
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Description

2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound with the molecular formula C11H19NO3S It is characterized by the presence of a cyclohexyl group, a methyl group, a carbamoyl group, and a sulfanyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting cyclohexylamine with methyl isocyanate under controlled conditions.

    Thioether Formation: The carbamoyl intermediate is then reacted with a suitable thiol compound to form the thioether linkage.

    Acetic Acid Introduction: Finally, the thioether intermediate is reacted with bromoacetic acid to introduce the acetic acid moiety, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Esters or amides.

Scientific Research Applications

2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid can be compared with other similar compounds, such as:

    2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-12(9-5-3-2-4-6-9)10(13)7-16-8-11(14)15/h9H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHLBCSJXQBZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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